molecular formula C11H15NO4P- B14248630 Methyl (1-acetamido-2-phenylethyl)phosphonate CAS No. 223736-43-4

Methyl (1-acetamido-2-phenylethyl)phosphonate

Cat. No.: B14248630
CAS No.: 223736-43-4
M. Wt: 256.21 g/mol
InChI Key: WWKOMYSDTYRJIJ-UHFFFAOYSA-M
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Description

Methyl (1-acetamido-2-phenylethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenylethyl backbone

Properties

CAS No.

223736-43-4

Molecular Formula

C11H15NO4P-

Molecular Weight

256.21 g/mol

IUPAC Name

(1-acetamido-2-phenylethyl)-methoxyphosphinate

InChI

InChI=1S/C11H16NO4P/c1-9(13)12-11(17(14,15)16-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,12,13)(H,14,15)/p-1

InChI Key

WWKOMYSDTYRJIJ-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)P(=O)([O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (1-acetamido-2-phenylethyl)phosphonate typically involves the reaction of a phenylethylamine derivative with a phosphonate reagent. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like palladium under microwave irradiation .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: Methyl (1-acetamido-2-phenylethyl)phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates .

Mechanism of Action

The mechanism of action of methyl (1-acetamido-2-phenylethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic the phosphate group in biological molecules, allowing it to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl (1-acetamido-2-phenylethyl)phosphonate is unique due to its specific combination of a phenylethyl backbone and an acetamido group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

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